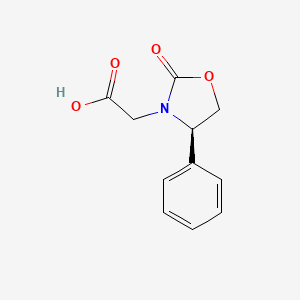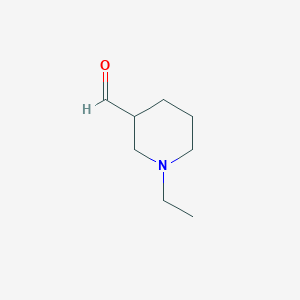
1-Ethylpiperidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpiperidine-3-carbaldehyde is an organic compound with the molecular formula C8H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the nitrogen atom and an aldehyde group at the third carbon of the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
1-Ethylpiperidine-3-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperidine with an oxidizing agent to introduce the aldehyde group at the third carbon. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) in an organic solvent like dichloromethane. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
1-Ethylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group reacts with nucleophiles like amines or hydrazines to form imines or hydrazones, respectively.
Wissenschaftliche Forschungsanwendungen
1-Ethylpiperidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethylpiperidine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpiperidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Ethylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth carbon.
1-Isopropylpiperidine-3-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.
Piperidine-3-carbaldehyde: Lacks the ethyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-ethylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-5-3-4-8(6-9)7-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
WBUCOQNOVATDCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13333578.png)

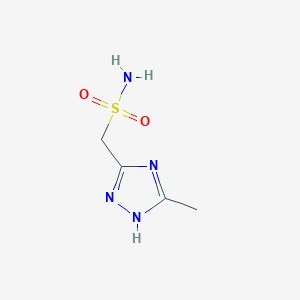
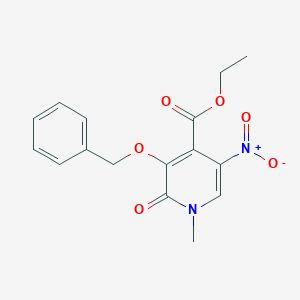
![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)

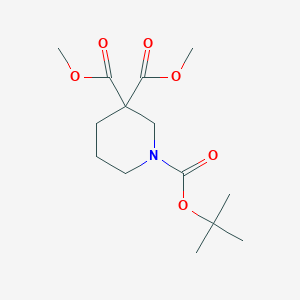
![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)
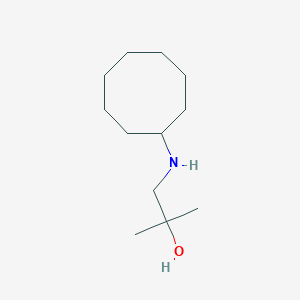


![5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)

